molecular formula C11H11NO4 B1274682 (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 134997-69-6

(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B1274682
CAS No.: 134997-69-6
M. Wt: 221.21 g/mol
InChI Key: BVVMGUNQSDWSQG-UHFFFAOYSA-N
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Description

(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is an organic compound with the molecular formula C({11})H({11})NO(_{4}) This compound belongs to the benzoxazine family, characterized by a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and methyl acetoacetate.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzoxazine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Oxidation: The intermediate product is then oxidized to introduce the keto group at the 3-position of the benzoxazine ring.

    Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Halogens (Cl(_2), Br(_2)), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted benzoxazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical modifications makes it valuable in the development of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-6-methyl-1,4-benzoxazin-4-yl)acetic acid
  • 2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)ethanoic acid
  • 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-6-methyl-3-oxo-

Uniqueness

Compared to similar compounds, (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific substitution pattern and the presence of the acetic acid moiety

Properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMGUNQSDWSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390523
Record name (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134997-69-6
Record name (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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